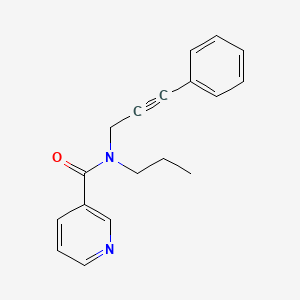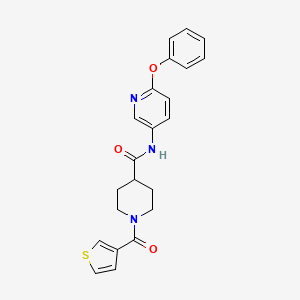![molecular formula C20H23N3O6S B4065613 methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate](/img/structure/B4065613.png)
methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate
Descripción general
Descripción
Methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation and thrombus formation. MRS2500 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, stroke, and cancer.
Aplicaciones Científicas De Investigación
Prodrug Forms for the Sulfonamide Group
The compound is investigated within the context of designing water-soluble prodrugs for sulfonamide groups, which are crucial in developing carbonic anhydrase inhibitors. Studies suggest that N-acyl derivatives of N-methylsulfonamides, including those with morpholinoacetyl groups, offer promising pathways for achieving enhanced water solubility and adequate lipophilicity, which are essential for physiological activity (Larsen, Bundgaard, & Lee, 1988).
Coordination Chemistry and Metal Complexes
Research into the coordination behavior of benzoyl-β-alaninate with nickel ions highlights the compound's potential in forming complexes that could have implications for understanding ligand field strengths and the role of amino acids as bidentate ligands. This area of study opens up applications in catalysis, material science, and possibly medicinal chemistry (Marcotrigiano, Menabue, & Pellagani, 1977).
'Green' Chemistry Approaches
The synthesis of benzoylated nucleosides using benzoyl cyanide in an ionic liquid represents a 'green' chemistry approach, showcasing the compound's role in developing environmentally friendly synthetic methodologies. This method is extended to efficient benzoylation of phenols, aromatic amines, and alcohols, underscoring the compound's versatility and potential in organic synthesis and drug development processes (Prasad et al., 2005).
Lanthanoid Chelates Investigation
The compound plays a role in the formation of complexes with lanthanoids, contributing to the understanding of hypersensitivity phenomena in coordination chemistry. This research provides insights into the electronic spectra of these complexes, which could influence the development of luminescent materials, magnetic materials, and contrast agents for MRI (Roy & Nag, 1978).
Aldose Reductase Inhibitors
In the realm of medicinal chemistry, the structure-inhibition analysis of N-benzoyl amino acids, including the study of derivatives, sheds light on the compound's potential as an aldose reductase inhibitor. This enzyme plays a significant role in the management of diabetic complications, and the compound's effects on it could lead to new therapeutic agents (Deruiter, Davis, Wandrekar, & Mayfield, 1991).
Propiedades
IUPAC Name |
methyl 3-[(3-morpholin-4-ylsulfonylbenzoyl)-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-28-19(24)8-10-23(18-7-2-3-9-21-18)20(25)16-5-4-6-17(15-16)30(26,27)22-11-13-29-14-12-22/h2-7,9,15H,8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNJIOCLUXYLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{1-[3-(morpholine-4-sulfonyl)phenyl]-N-(pyridin-2-YL)formamido}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4065542.png)
![N-cyclopentyl-N'-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]succinamide](/img/structure/B4065544.png)
![5-[4-(3-methylbutanoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4065554.png)

![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)

![5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole](/img/structure/B4065598.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride](/img/structure/B4065601.png)
![5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4065609.png)
![(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)
